molecular formula C12H20O2 B074130 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate CAS No. 1204-30-4

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate

Cat. No. B074130
CAS RN: 1204-30-4
M. Wt: 196.29 g/mol
InChI Key: NADGBBLSBLDJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate, also known as IPMCA, is a chemical compound with a molecular formula of C12H20O2. It is an ester that is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. In recent years, IPMCA has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate is not fully understood, but it is thought to act on several cellular pathways. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, this compound can modulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that have been studied in vitro and in vivo. In cell culture studies, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the growth of several strains of bacteria. In animal studies, this compound has been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, this compound has a pleasant odor, which makes it easy to detect in experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate. One area of interest is its potential as a natural preservative in food and cosmetic products. Additionally, this compound may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic properties.

Synthesis Methods

The synthesis of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate involves the reaction of isopropyl alcohol, acetic anhydride, and 3-methylcyclohex-2-en-1-one in the presence of a catalyst. The reaction yields this compound as a clear liquid with a fruity odor. The purity of the final product can be improved through distillation and recrystallization.

Scientific Research Applications

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study showed that this compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals in vitro.

properties

IUPAC Name

(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h7-8,11-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADGBBLSBLDJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923378
Record name 3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204-30-4
Record name Piperityl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(isopropyl)-3-methylcyclohex-2-en-1-yl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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